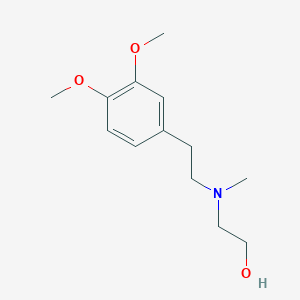

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol

Description

Properties

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-14(8-9-15)7-6-11-4-5-12(16-2)13(10-11)17-3/h4-5,10,15H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKFASJSMGGEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)OC)OC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4-Dimethoxyphenylacetonitrile

The patent CN101475511B describes a three-step method for producing 3,4-dimethoxyphenylacetonitrile:

-

Decarboxylation : 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate undergoes decarboxylation in an aqueous KH₂PO₄ solution to yield 3,4-dimethoxyphenylacetaldehyde.

-

Aldoxime Reaction : The aldehyde intermediate reacts with hydroxylamine hydrochloride (HONH₃Cl) and sodium bicarbonate (NaHCO₃) in a solvent such as toluene or chloroform to form 3,4-dimethoxyphenylacetaldoxime.

-

Dehydration : The aldoxime is dehydrated using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a strong base (e.g., KOH) under reflux, yielding 3,4-dimethoxyphenylacetonitrile with a reported yield of up to 85%.

This intermediate serves as a precursor for further alkylation or reductive amination to introduce the methylamino ethanol group.

Alkylation of Methylamino Ethanol

The methylamino ethanol backbone is introduced via nucleophilic substitution or reductive amination. A common strategy involves reacting 3,4-dimethoxyphenethyl bromide or chloride with N-methylethanolamine under basic conditions.

Reaction Conditions and Optimization

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity.

-

Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to deprotonate the amine and drive the reaction forward.

-

Temperature : Reactions are typically conducted at 60–80°C for 12–24 hours to ensure complete conversion.

Example Protocol :

-

Dissolve 3,4-dimethoxyphenethyl bromide (1.0 equiv) and N-methylethanolamine (1.2 equiv) in DMF.

-

Add K₂CO₃ (2.0 equiv) and stir at 70°C for 18 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Reported yields for this step range from 65% to 75%, depending on the purity of the starting material.

Reductive Amination Approach

An alternative method employs reductive amination to couple 3,4-dimethoxyphenethylamine with glycolaldehyde in the presence of a reducing agent.

Mechanism and Reagents

-

Imine Formation : 3,4-Dimethoxyphenethylamine reacts with glycolaldehyde to form an imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a secondary amine in methanol or ethanol at room temperature.

Advantages :

-

Avoids the use of alkylating agents, reducing toxicity.

-

Higher functional group tolerance compared to alkylation.

Limitations :

-

Requires strict control of pH (5–6) to prevent over-reduction.

Industrial-Scale Considerations

The patent CN101475511B highlights critical factors for scaling up the synthesis of intermediates:

Phase-Transfer Catalysis

-

Catalysts : Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) improves reaction efficiency in biphasic systems.

-

Solvents : Toluene or methylene chloride facilitates easy separation of aqueous and organic layers.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Key Advantages |

|---|---|---|---|---|

| Alkylation | 65–75% | >95% | Moderate | Straightforward; uses common reagents |

| Reductive Amination | ~60% | >90% | Low | Avoids alkylating agents |

| Patent-Based Dehydration | 80–85% | >99% | High | Industrial-friendly; low toxicity |

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

Organic Chemistry

- Reagent in Synthesis : The compound serves as a reagent in organic synthesis, particularly in the formation of complex molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution.

- Chemical Reactions :

- Oxidation : Can be oxidized to form aldehydes or ketones using agents like potassium permanganate.

- Reduction : Reduction reactions can yield different amine derivatives using sodium borohydride or lithium aluminum hydride.

- Substitution : Participates in substitution reactions where functional groups are replaced.

Biological Research

- Neurotransmitter Systems : The compound may interact with neurotransmitter systems, potentially influencing cellular processes and signaling pathways.

- Pharmacological Studies : Investigated for its potential therapeutic effects in treating conditions related to neurotransmitter imbalances.

Medical Applications

- Cardiovascular Treatments : Related compounds, such as Verapamil (5-(3,4-dimethoxyphenylethyl)methyl-amino-2-(3,4-dimethoxyphenyl)-2-isopropyl valeronitrile), are known for their use in treating hypertension and cardiac arrhythmias. The pharmacological action of these compounds is proportional to their plasma concentration, making them effective in managing coronary spasms and other cardiovascular conditions .

Case Study 1: Verapamil and Its Derivatives

Verapamil is a well-studied compound that shares structural similarities with 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol. It has been utilized extensively in clinical settings for managing angina pectoris and hypertension. Research indicates that its effectiveness is closely linked to its concentration in plasma, with optimal therapeutic ranges established .

Case Study 2: Neuropharmacological Effects

A study examining the effects of similar compounds on neurotransmitter systems revealed potential anxiolytic properties. These findings suggest that derivatives of this compound could be explored for their therapeutic benefits in anxiety disorders.

Data Tables

| Application Area | Specific Use | Relevant Findings |

|---|---|---|

| Organic Chemistry | Reagent for complex molecule synthesis | Effective in oxidation and reduction reactions |

| Biological Research | Interaction with neurotransmitter systems | Potential influence on cellular signaling |

| Medical Applications | Treatment of hypertension and arrhythmias | Proven efficacy linked to plasma concentration |

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Denopamine (TA-064)

Molecular Formula: C₁₈H₂₃NO₄ Key Structural Differences:

- Denopamine has a p-hydroxyphenyl group at the ethanol moiety, whereas the target compound substitutes this with a methyl group.

- The 3,4-dimethoxyphenethylamine chain is retained in both compounds.

Pharmacological Profile :

- Selective β₁-adrenoceptor agonist with inotropic effects, used clinically for heart failure .

- Metabolized via glucuronidation (phenolic and alcoholic), sulfation, and minor oxidative pathways in rats and dogs .

Comparison: The absence of the hydroxyl group in the target compound may reduce β₁ selectivity or alter metabolic stability. Denopamine’s p-hydroxyphenyl group is critical for receptor binding, suggesting the target compound might exhibit weaker agonist activity .

T-0509 (Catechol Derivative of Denopamine)

Molecular Formula: C₁₈H₂₃NO₄ Key Structural Differences:

- T-0509 replaces denopamine’s p-hydroxyphenyl group with a 3,4-dihydroxyphenyl (catechol) group.

Pharmacological Profile :

- Full agonist at β₁- and β₂-adrenoceptors with higher potency than denopamine due to catechol structure, which enhances receptor binding .

- Susceptible to catechol-O-methyltransferase (COMT)-mediated metabolism , limiting oral bioavailability.

Comparison :

The target compound lacks catechol or hydroxyl groups, likely reducing β₂ activity and metabolic clearance via COMT. This may result in longer half-life but lower potency compared to T-0509 .

Bevantolol Hydrochloride

Molecular Formula: C₂₀H₂₈ClNO₄ Key Structural Differences:

- Features a propanolamine backbone with a 3,4-dimethoxyphenethylamino group and a meta-tolyloxy substituent.

Pharmacological Profile :

- Non-selective β-adrenergic antagonist (beta-blocker) used for hypertension .

Comparison: The ethanolamine backbone in the target compound versus propanolamine in bevantolol highlights divergent receptor interactions (agonist vs. antagonist). The dimethoxyphenethyl group may contribute to lipophilicity but directs opposite pharmacological effects .

Verapamil Impurity I (D 517)

Molecular Formula : C₂₆H₃₇ClN₂O₄

Key Structural Differences :

- Contains a nitrile group and multiple 3,4-dimethoxyphenyl substituents.

Pharmacological Profile :

Comparison: The shared 3,4-dimethoxyphenethyl group suggests similar metabolic vulnerabilities (e.g., O-demethylation), but the target compound’s ethanolamine structure favors adrenergic interactions over calcium channel effects .

Data Tables

Table 1. Structural and Pharmacokinetic Comparison

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Receptor Activity |

|---|---|---|---|---|

| 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol | C₁₃H₂₁NO₃ | 239.31 | Methylaminoethanol, dimethoxyphenethyl | Putative β₁ agonist (inferred) |

| Denopamine | C₁₈H₂₃NO₄ | 317.38 | p-Hydroxyphenyl, dimethoxyphenethyl | Selective β₁ agonist |

| T-0509 | C₁₈H₂₃NO₄ | 317.38 | Catechol, dimethoxyphenethyl | β₁/β₂ agonist |

| Bevantolol Hydrochloride | C₂₀H₂₈ClNO₄ | 428.90 | Propanolamine, dimethoxyphenethyl | β-antagonist |

| Verapamil Impurity I | C₂₆H₃₇ClN₂O₄ | 491.06 | Nitrile, multiple dimethoxyphenyl | Calcium channel blocker metabolite |

Table 2. Metabolic Pathways

| Compound | Primary Metabolic Pathways | Key Enzymes/Processes |

|---|---|---|

| This compound | Predicted: Glucuronidation, N-demethylation | UDP-glucuronosyltransferases |

| Denopamine | Phenolic O-glucuronidation, sulfation | UGTs, sulfotransferases |

| T-0509 | Catechol-O-methylation, glucuronidation | COMT, UGTs |

| Verapamil Impurity I | O-Demethylation, oxidation | Cytochrome P450 |

Biological Activity

2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol, also known by its CAS number 126407-23-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H17N1O3

- Molecular Weight : 225.27 g/mol

- IUPAC Name : this compound

The compound features a dimethoxyphenethyl group attached to a methylamino group, linked to an ethanol moiety. This structural configuration suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures may act as:

- Dopamine Receptor Agonists : Modulating dopamine pathways could influence mood and cognitive functions.

- Serotonin Receptor Modulators : Affecting serotonin levels may lead to antidepressant effects.

In vitro studies have shown that derivatives of this compound can bind to specific receptors involved in neurotransmission, although detailed binding affinities remain to be fully characterized .

Antidepressant Effects

A study conducted on analogs of this compound demonstrated significant antidepressant-like effects in animal models. The mechanism was hypothesized to involve increased serotonin and norepinephrine levels in the synaptic cleft, enhancing mood regulation .

Neuroprotective Properties

Research has indicated potential neuroprotective effects against oxidative stress. In vitro assays showed that the compound could reduce neuronal cell death induced by oxidative agents, suggesting a role in neuroprotection .

Case Study 1: Antidepressant Activity

In a controlled study involving mice, administration of this compound resulted in reduced immobility times in the forced swim test, indicating antidepressant-like behavior. The study highlighted the compound's efficacy at doses ranging from 10 mg/kg to 30 mg/kg .

Case Study 2: Neuroprotection Against Oxidative Stress

Another study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. Results showed a significant reduction in cell death (up to 60%) compared to untreated controls, suggesting that the compound may activate antioxidant pathways .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol, and how can reaction conditions be optimized?

- The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 3,4-dimethoxyphenethylamine with methylaminoethanol derivatives in polar aprotic solvents (e.g., DMF or toluene) under reflux, using bases like triethylamine to neutralize HBr byproducts . Optimization may include adjusting temperature (e.g., 100°C for 2 hours), solvent choice (toluene vs. DMF), and stoichiometric ratios to improve yields (up to 88% reported for analogous structures) . Purification via column chromatography (C18 reverse-phase) or recrystallization in ethyl acetate is recommended .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals, such as methoxy (-OCH₃) protons at δ ~3.8 ppm and ethanolamine backbone protons at δ ~2.5–3.5 ppm .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 284.176 for C₁₃H₂₁NO₃) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar compounds (e.g., C–H⋯O interactions in crystal lattices) .

- HPLC : Quantifies purity using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the 3,4-dimethoxyphenethyl moiety influence this compound’s biological activity, particularly in cardiovascular or neurological systems?

- The 3,4-dimethoxy group enhances lipophilicity and receptor binding affinity. In analogs like T-0509, this moiety facilitates interaction with β₁-adrenoceptors, demonstrating biphasic effects (agonist/antagonist) in cardiac tissue . Computational docking studies suggest the methoxy groups stabilize binding via van der Waals interactions with hydrophobic receptor pockets . Comparative SAR studies show that replacing methoxy with hydroxyl groups reduces activity, highlighting the importance of electron-donating substituents .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting receptor affinities)?

- Functional Assays : Use isolated tissue preparations (e.g., guinea pig atria) to measure inotropic responses at varying concentrations, distinguishing partial agonism vs. antagonism .

- Radioligand Binding : Compete with labeled ligands (e.g., [³H]-CGP 12177) to quantify binding affinity (Kᵢ) across receptor subtypes (β₁ vs. β₂) .

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to assess stereospecific effects, as seen in Verapamil analogs .

Q. What methodologies assess the compound’s metabolic stability and potential toxicity in preclinical models?

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS/MS. For example, O-demethylation of methoxy groups is a likely Phase I pathway .

- Ames Test : Evaluate mutagenicity using Salmonella strains (TA98/TA100) with/without metabolic activation .

- Cardiotoxicity Screening : Monitor hERG channel inhibition (patch-clamp assays) to predict QT prolongation risks .

Future Research Directions

Q. How can biocatalytic synthesis improve the sustainability of producing this compound?

- Enzymatic approaches (e.g., transaminases or imine reductases) may enable asymmetric synthesis under mild conditions, reducing reliance on harsh reagents like thionyl chloride . Recent studies on similar amines achieved >90% enantiomeric excess using engineered enzymes .

Q. What computational tools predict the compound’s interactions with novel targets (e.g., GPCRs or ion channels)?

- Molecular Dynamics (MD) Simulations : Model ligand-receptor dynamics (e.g., β-adrenoceptor binding pockets) to identify critical residues (e.g., Ser⁴⁹⁰) for hydrogen bonding .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using descriptors like LogP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.